molecular formula C7H4BrClN2O5 B2709168 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene CAS No. 929974-63-0

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene

Cat. No.: B2709168
CAS No.: 929974-63-0
M. Wt: 311.47
InChI Key: CLRRHFYLLKMFLL-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Bromination: The addition of bromine to the benzene ring using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Scientific Research Applications

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups such as nitro and halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .

Comparison with Similar Compounds

  • 3-Bromo-1-chloro-2,4-dinitrobenzene
  • 4-Bromo-1-chloro-2,5-dinitrobenzene
  • 3-Bromo-1-chloro-4-methoxybenzene

Comparison: The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a compound with distinct chemical properties compared to its analogs .

Properties

IUPAC Name

3-bromo-1-chloro-4-methoxy-2,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O5/c1-16-7-4(10(12)13)2-3(9)6(5(7)8)11(14)15/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRHFYLLKMFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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